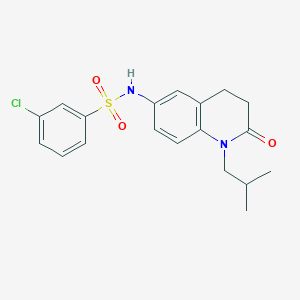![molecular formula C17H25N3O4 B2802453 Tert-butyl 3-{[2-(acetamidomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate CAS No. 1803605-73-3](/img/structure/B2802453.png)
Tert-butyl 3-{[2-(acetamidomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-{[2-(acetamidomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 1803605-73-3 . It has a molecular weight of 335.4 . The IUPAC name for this compound is tert-butyl 3-((2-(acetamidomethyl)pyridin-4-yl)oxy)pyrrolidine-1-carboxylate . It is in the form of an oil .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C17H25N3O4/c1-12(21)19-10-13-9-14(5-7-18-13)23-15-6-8-20(11-15)16(22)24-17(2,3)4/h5,7,9,15H,6,8,10-11H2,1-4H3,(H,19,21) . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 335.4 . It is stored at a temperature of 4 degrees Celsius . The compound is in the form of an oil .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Tert-butyl 3-{[2-(acetamidomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate and its derivatives have been synthesized and structurally analyzed for various scientific purposes. The compound exemplifies all-cis trisubstituted pyrrolidin-2-ones, highlighting the significance of its structural configuration, such as in the synthesis of (3R,4S,5S)-5-Benzyl-4-hydroxy-3-[1(S)-(1,1-dimethylethoxycarbonylamino)-2-phenylethyl]pyrrolidin-2-one, which showcases the application of tert-butyl groups in stabilizing complex molecular structures through intramolecular hydrogen bonding (Weber, Ettmayer, Hübner, & Gstach, 1995).
Catalytic Activity and Mechanistic Studies
The compound has been involved in the study of catalytic activities and mechanisms, such as in the metabolism of CP-533,536, where tert-butyl groups are crucial in understanding the metabolic pathways and the role of cytochrome P450 isoforms in drug development processes. This indicates the importance of tert-butyl derivatives in pharmacokinetic studies (Prakash, Wang, O’Connell, & Johnson, 2008).
Advanced Material Synthesis
The compound's derivatives are utilized in synthesizing advanced materials, such as poly(pyridine–imide)s with tert-butyl substituents, demonstrating the tert-butyl group's effect on improving material properties like solubility, thermal stability, and fluorescent properties. This highlights its utility in developing high-performance polymers with specific functional attributes (Lu, Wu, Xiao, Dong, Zhao, & Hu, 2014).
Molecular and Supramolecular Chemistry
In molecular and supramolecular chemistry, the compound and its analogs are pivotal in studying weak intermolecular interactions and their influence on molecular conformation and supramolecular assembly. For instance, diverse supramolecular arrangements influenced by CH⋯O/CH⋯π/H⋯H interactions in substituted oxopyrrolidine analogs are critical for understanding the principles guiding molecular self-assembly and its potential applications in material science and nanochemistry (Samipillai, Bhatt, Kruger, Govender, & Naicker, 2016).
Enzymatic and Chemical Transformations
Research on tert-butyl 3-{[2-(acetamidomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate derivatives extends to enzymatic and chemical transformations, such as C-demethylation processes in liver microsomes, providing insights into the metabolic stability and potential therapeutic applications of these compounds. These studies are crucial for drug design and development, offering a deeper understanding of the metabolic fate of pharmaceuticals (Yoo, Chung, Lee, Lee, Kang, & Kim, 2008).
Propiedades
IUPAC Name |
tert-butyl 3-[2-(acetamidomethyl)pyridin-4-yl]oxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-12(21)19-10-13-9-14(5-7-18-13)23-15-6-8-20(11-15)16(22)24-17(2,3)4/h5,7,9,15H,6,8,10-11H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAXSJWLOPIVNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=NC=CC(=C1)OC2CCN(C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-{[2-(acetamidomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxy-5-methylphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2802372.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2802373.png)
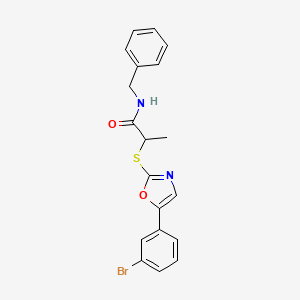
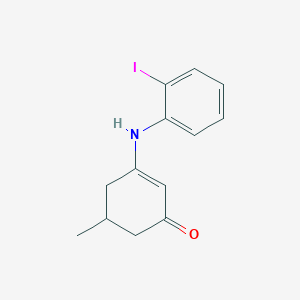
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2802377.png)
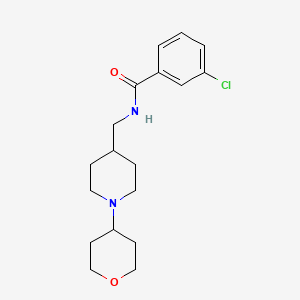
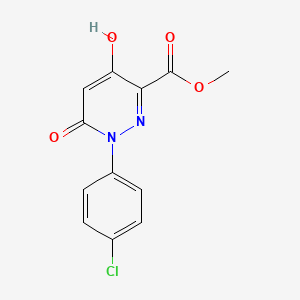
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-fluorobenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2802383.png)
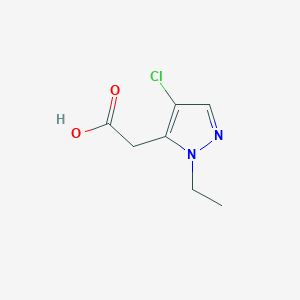
![Methyl 4-(2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2802385.png)
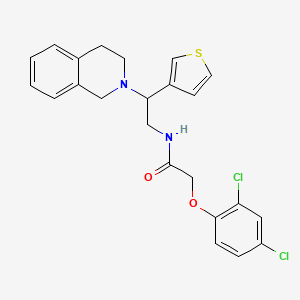
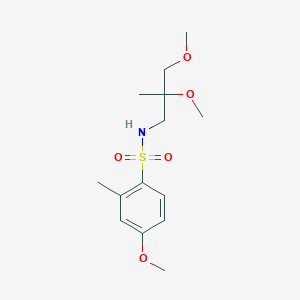
![5-Methyl-2-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-pyridin-4-ylbenzamide](/img/structure/B2802390.png)
